molecular formula C8H5BrN2O2 B1378351 5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid CAS No. 1427504-89-9

5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid

货号: B1378351
CAS 编号: 1427504-89-9
分子量: 241.04 g/mol
InChI 键: PGWAHAYJRJOVKF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid ( 1427504-89-9) is a high-purity heterocyclic building block with a molecular formula of C 8 H 5 BrN 2 O 2 and a molecular weight of 241.04 g/mol . This compound is of significant value in medicinal chemistry and drug discovery, particularly in the design and synthesis of novel kinase inhibitors . The planar 1H-pyrrolo[2,3-c]pyridine scaffold serves as a critical hinge-binding group, capable of forming key hydrogen bond interactions with enzyme targets . The presence of a bromine atom at the 5-position offers a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), while the carboxylic acid at the 3-position allows for amide coupling or esterification to introduce diverse pharmacophores . Researchers utilize this compound primarily in the discovery of potential anti-tumor agents, as derivatives based on the analogous pyrrolo[2,3-b]pyridine scaffold have shown potent inhibitory activity against targets like Maternal Embryonic Leucine Zipper Kinase (MELK) . This chemical is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It is classified as a dangerous good and requires careful handling.

属性

IUPAC Name

5-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-7-1-4-5(8(12)13)2-10-6(4)3-11-7/h1-3,10H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGWAHAYJRJOVKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CNC2=CN=C1Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Direct Functionalization of Pyrrolo[2,3-c]pyridine Core

One of the prominent methods involves starting with the parent heterocycle, pyrrolo[2,3-c]pyridine, followed by selective bromination at the 5-position and oxidation to introduce the carboxylic acid group at the 3-position.

  • Bromination Step:
    Bromination is typically achieved using electrophilic brominating agents such as N-bromosuccinimide (NBS) in the presence of radical initiators or under controlled conditions to ensure regioselectivity at the 5-position. This step is crucial to prevent polybromination or substitution at undesired sites.

  • Oxidation to Carboxylic Acid:
    The 3-position is oxidized using strong oxidants such as potassium permanganate (KMnO₄), potassium dichromate (K₂Cr₂O₇), or via a more modern approach involving catalytic oxidation under mild conditions. This step converts the methyl or other substituents at the 3-position into carboxylic acids.

Multi-step Synthesis via Precursor Intermediates

An alternative route involves synthesizing a precursor heterocycle, such as 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid, followed by selective decarboxylation or further oxidation to the 3-position.

  • Step 1: Synthesis of the pyrrolo[2,3-c]pyridine core via cyclization of suitable precursors, such as 2-aminopyridines with α-haloketones or α-haloesters.

  • Step 2: Bromination at the 5-position using NBS or other electrophilic brominating agents.

  • Step 3: Oxidation of the methyl group or other substituents at the 3-position to form the carboxylic acid, often using potassium permanganate or potassium dichromate under reflux conditions.

Reaction Conditions and Optimization

Step Reagents & Conditions Notes
Bromination at 5-position NBS, radical initiator (AIBN), in solvents like DMF or DMSO, reflux Regioselectivity is critical; temperature control prevents polybromination
Oxidation to Carboxylic Acid KMnO₄, K₂Cr₂O₇, or catalytic oxidation, in aqueous or mixed solvents Mild conditions preferred to avoid degradation of heterocycle
Purification Recrystallization, chromatography (silica gel), or acid-base extraction Ensures high purity for subsequent applications

Research Findings and Data

Literature Synthesis Data

  • A study reports the synthesis of heterocyclic acids via electrophilic substitution followed by oxidation, achieving yields of approximately 70-80% under optimized conditions.
  • Bromination with NBS in DMSO at room temperature yields regioselective substitution at the 5-position, with subsequent oxidation using KMnO₄ providing the carboxylic acid with yields around 65-75%.

Comparative Data Table

Method Reagents Temperature Yield (%) Notes
NBS bromination + KMnO₄ oxidation NBS, KMnO₄, DMSO, reflux Room temp to reflux 70-80 Regioselective bromination and oxidation
Bromination + Decarboxylation NBS, acetic acid, then heat with base Reflux 60-70 Sequential bromination and decarboxylation
Catalytic oxidation + bromination NBS, Pd/C catalyst, in ethanol/water Mild heating 65-75 Catalytic methods improve selectivity

Notes on Challenges and Optimization

  • Regioselectivity: Achieving selective bromination at the 5-position requires careful control of reaction conditions, often favoring radical bromination over electrophilic substitution.
  • Oxidation Conditions: Over-oxidation or degradation of the heterocycle can occur; thus, mild oxidants and controlled temperatures are preferred.
  • Purification: Crystallization from suitable solvents like ethanol or acetonitrile ensures high purity, critical for subsequent biological testing or derivatization.

化学反应分析

Types of Reactions

5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The conditions vary depending on the desired reaction but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, a Suzuki coupling reaction with a boronic acid derivative would yield a biaryl compound, while a nucleophilic substitution might replace the bromine atom with an amine group .

科学研究应用

Chemistry

  • Building Block : 5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is utilized as a key intermediate in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions such as substitution, oxidation, and coupling makes it valuable for developing novel materials with specific properties .

Biology

  • Biological Activity : The compound has been investigated for its potential biological activities. Studies have shown that it can act as an inhibitor in various biochemical pathways, which may lead to its application in drug development .
  • Anticancer Activity : Research by Kalai et al. demonstrated that derivatives of this compound exhibit moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards non-cancerous cells, highlighting its selective action on cancerous tissues .
  • Antidiabetic Mechanism : Some studies suggest that derivatives of pyrrolo[2,3-c]pyridine can inhibit glycogen phosphorylase, a critical enzyme in glucose regulation, indicating potential for diabetes treatment .
  • Antimycobacterial Studies : Certain derivatives have shown low minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis, suggesting their potential as anti-tuberculosis agents .

Medicine

  • Therapeutic Agent Development : Ongoing research is exploring the compound's potential as a therapeutic agent for various conditions, particularly in anticancer and anti-inflammatory drug development .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerModerate cytotoxicity against ovarian cancer cellsKalai et al.
AntidiabeticInhibition of glycogen phosphorylase
AntimycobacterialLow MIC values against Mycobacterium tuberculosis

Case Study 1: Anticancer Properties

A study conducted by Kalai et al. focused on synthesizing various derivatives of this compound to evaluate their anticancer properties. The results indicated that specific derivatives exhibited significant cytotoxic effects on ovarian cancer cell lines while maintaining low toxicity towards normal cardiac cells. This selectivity suggests that these compounds could be further developed into targeted cancer therapies.

Case Study 2: Antimycobacterial Activity

In another investigation into the antimycobacterial properties of pyrrolo[2,3-c]pyridine derivatives, researchers found that certain compounds demonstrated strong activity against Mycobacterium tuberculosis, with MIC values below 0.15 µM. This finding underscores the potential of these derivatives as candidates for new anti-tuberculosis medications.

作用机制

The mechanism of action of 5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

相似化合物的比较

Key Properties :

  • SMILES : OC(=O)c1c[nH]c2ncc(Br)cc12
  • Solubility: Limited data, but polar solvents like DMSO or ethanol are typically used for reactions.

Comparison with Similar Compounds

Structural Analogs: Substituent Variations

Halogen-Substituted Derivatives

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Applications/Findings Reference
5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid Pyrrolo[2,3-c]pyridine Br (C5), COOH (C3) 241.04 Kinase inhibitor intermediates
5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid Pyrrolo[2,3-c]pyridine Cl (C5), COOH (C3) 196.59 Reduced steric bulk vs. Br analogs
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid Pyrrolo[2,3-b]pyridine Br (C5), COOH (C3) 255.07 (with methyl) Enhanced solubility in organic solvents

Key Observations :

  • Core Structure Differences : Pyrrolo[2,3-c]pyridine derivatives (target compound) exhibit distinct electronic properties compared to [2,3-b] isomers due to nitrogen positioning, influencing reactivity in cross-coupling reactions.

Methyl-Substituted Derivatives

Compound Name Substituents Molecular Weight (g/mol) Notes Reference
5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid Br (C5), Me (C6), COOH (C3) 255.07 Methyl group enhances metabolic stability

Research Findings :

Functional Group Variations

Carboxylic Acid vs. Ester Derivatives

Compound Name Functional Group Molecular Weight (g/mol) Reactivity Notes Reference
This compound COOH 241.04 Prone to decarboxylation under heat
Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate COOEt 269.10 Esterification improves membrane permeability

Key Insight :

  • Carboxylic acid derivatives are often converted to esters or amides to enhance bioavailability in drug design.

生物活性

5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid (CAS No. 849068-61-7) is a heterocyclic compound notable for its diverse biological activities. With a molecular formula of C8H5BrN2O2, it features a bromine atom at the 5-position and a carboxylic acid group at the 3-position, contributing to its unique chemical properties and potential therapeutic applications.

The synthesis of this compound typically involves multi-step organic reactions, including bromination and carboxylation processes. Common reagents include N-bromosuccinimide (NBS) and solvents like dimethylformamide (DMF) under elevated temperatures. The compound's structural uniqueness allows it to participate in various chemical reactions such as substitution, oxidation, and coupling reactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its potential applications are summarized in the following table:

Biological Activity Description
Anticancer Activity Exhibits cytotoxic effects against various cancer cell lines, including ovarian and breast cancer.
Antidiabetic Properties Functions as an inhibitor in glucose metabolism pathways, showing promise in diabetes management.
Antimycobacterial Activity Demonstrates effectiveness against Mycobacterium tuberculosis, inhibiting key metabolic pathways.
Anti-inflammatory Effects Potentially reduces inflammation markers, suggesting a role in treating inflammatory diseases.

Anticancer Activity

In a study by Kalai et al., derivatives of pyrrolo[2,3-c]pyridine were synthesized and evaluated for their anticancer properties. The compound showed moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity towards non-cancerous cardiac cells, indicating its selective action on cancerous tissues .

Antidiabetic Mechanism

Research has highlighted the role of pyrrolo[2,3-c]pyridine derivatives as glycogen phosphorylase inhibitors. This mechanism is crucial for regulating glucose levels in the body, making it a potential candidate for diabetes treatment .

Antimycobacterial Studies

A study focused on the antimycobacterial activity of pyrrolo[2,3-c]pyridine derivatives found that certain compounds exhibited low minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis. The most effective derivatives showed MIC values below 0.15 µM, indicating strong potential for further development as anti-tuberculosis agents .

Structure-Activity Relationship (SAR)

The structural characteristics of this compound significantly influence its biological activity. The presence of the bromine atom enhances its reactivity and interaction with biological targets. Modifications to the carboxylic acid group have been shown to alter its pharmacological profiles, emphasizing the importance of SAR studies in drug development.

常见问题

Basic Research Questions

Q. What are the key synthetic routes for preparing 5-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid, and how can intermediates be purified?

  • The compound is typically synthesized via functionalization of the pyrrolopyridine core. For example, hexamine in acetic acid/water (3:1) at 120°C can introduce aldehyde groups to the 3-position of the heterocycle, followed by bromination . Purification often involves silica gel flash chromatography with solvent gradients (e.g., heptane/ethyl acetate 8:2) to isolate intermediates like 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (67% yield) .

Q. How can researchers confirm the structural integrity of this compound and its intermediates?

  • Use multinuclear NMR (¹H, ¹³C) to verify substitution patterns and purity. For instance, the aldehyde proton in 5-bromo-1-tosyl-pyrrolo[2,3-b]pyridine-3-carbaldehyde appears at δ 10.03 ppm in DMSO-d₆, while aromatic protons show distinct coupling (e.g., J = 2.2 Hz for HetH) . High-resolution mass spectrometry (HRMS) and HPLC (≥95% purity) are critical for final validation .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization (e.g., Suzuki couplings) be addressed?

  • Regioselective cross-coupling at the 5-bromo position requires careful catalyst selection. Pd(PPh₃)₄ with aryl boronic acids in toluene/ethanol (3:1) at 105°C achieves selective substitution, as seen in the synthesis of 5-(3,4-dimethoxyphenyl)-1-tosyl-pyrrolo[2,3-b]pyridine-3-carbaldehyde (58% yield) . Steric and electronic effects of protecting groups (e.g., tosyl) can further direct reactivity .

Q. What strategies optimize reaction yields in multistep syntheses?

  • Yield optimization involves:

  • Temperature control : Refluxing in acetic acid/water improves electrophilic substitution efficiency .
  • Catalyst loading : 2 mol% Pd(PPh₃)₄ balances cost and activity in cross-couplings .
  • Protecting groups : Tosyl protection stabilizes reactive sites, reducing side reactions during Grignard additions (e.g., phenylmagnesium bromide in THF at 0°C) .

Q. How do researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

  • Discrepancies may arise from tautomerism or impurities. For example, NH protons in pyrrolopyridines exhibit broad singlets (δ 12.40–12.93 ppm in DMSO-d₆) . Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) and validate via 2D NMR (COSY, HSQC) .

Q. What methods assess the compound’s stability under varying pH and temperature conditions?

  • Stability studies use accelerated degradation tests:

  • Acidic/basic conditions : Reflux in HCl/NaOH (0.1–1M) and monitor via HPLC .
  • Thermal stability : TGA/DSC analysis identifies decomposition temperatures (>180°C for related pyrrolopyridines) .

Q. How can computational modeling predict the compound’s reactivity in drug discovery contexts?

  • Density functional theory (DFT) calculates Fukui indices to identify nucleophilic/electrophilic sites. Docking studies (e.g., AutoDock Vina) model interactions with kinase targets, leveraging the carboxylic acid group’s hydrogen-bonding potential .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。